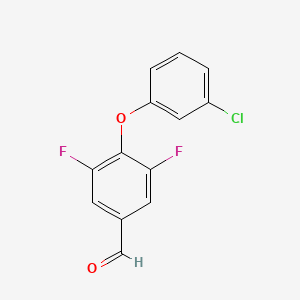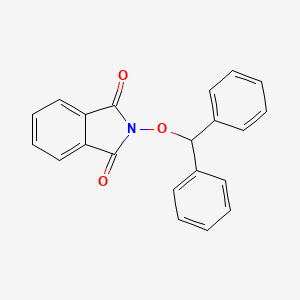
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenylamino group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution to introduce the phenylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis to improve yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzonitrile moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups on the pyrimidine ring .
Applications De Recherche Scientifique
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylamino)-pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4-(Thiazol-5-yl)-2-(Phenylamino)-pyrimidines: Known for their potent CDK9 inhibitory activity and anticancer properties.
Uniqueness
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both protein kinases and collagen prolyl 4-hydroxylases makes it a versatile compound for various therapeutic applications .
Propriétés
Formule moléculaire |
C17H12N4 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
3-(2-anilinopyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-12-13-5-4-6-14(11-13)16-9-10-19-17(21-16)20-15-7-2-1-3-8-15/h1-11H,(H,19,20,21) |
Clé InChI |
DODYTIHAVQXAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5-Chloro-2-Thenoyl)Methyl]Malononitrile](/img/structure/B8353133.png)



![4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile](/img/structure/B8353161.png)

![1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8353178.png)

![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)

